
2-Phenylacryloyl chloride
Vue d'ensemble
Description
2-Phenylacryloyl chloride, also known as benzeneacetyl chloride, is an organic compound with the molecular formula C9H7ClO. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both an acyl chloride group and a phenyl group, making it a valuable reagent in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Phenylacryloyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of methyl phenylacetate with oxalyl chloride in the presence of a catalyst such as N,N-dimethylformamide. The reaction typically proceeds under an inert atmosphere at a temperature of around 20°C .
Industrial Production Methods: Industrial production of this compound often involves multi-step reactions. For instance, a three-step process includes:
- Reaction of potassium carbonate and tetra-(n-butyl)ammonium iodide in toluene at 50°C for 12 hours.
- Refluxing with sodium hydroxide for 2 hours.
- Final reaction with oxalyl chloride in dichloromethane at 20°C under an inert atmosphere .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Phenylacryloyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Addition Reactions: The compound can participate in addition reactions due to the presence of the double bond in the acryl group.
Polymerization: It can undergo polymerization reactions to form polymers with specific properties.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, which react with the acyl chloride group.
Catalysts: N,N-dimethylformamide is often used as a catalyst in the synthesis of this compound.
Major Products: The major products formed from these reactions include various substituted phenylacryloyl derivatives, which are valuable intermediates in organic synthesis .
Applications De Recherche Scientifique
2-Phenylacryloyl chloride is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing various organic molecules.
Biology: Used in the synthesis of biologically active compounds.
Medicine: Plays a role in the development of pharmaceutical intermediates.
Industry: Employed in the production of polymers and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Phenylacryloyl chloride involves its reactivity with nucleophiles, leading to the formation of acylated products. The acyl chloride group is highly reactive, allowing it to readily form bonds with nucleophiles, resulting in the substitution of the chloride atom. This reactivity is exploited in various synthetic applications to create complex molecules .
Comparaison Avec Des Composés Similaires
Atropic acid chloride: Similar in structure but differs in the position of the phenyl group.
Phenylacetyl chloride: Lacks the double bond present in 2-Phenylacryloyl chloride
Uniqueness: this compound is unique due to its combination of an acyl chloride group and a phenyl group, along with the presence of a double bond. This unique structure imparts specific reactivity patterns that are not observed in similar compounds, making it a versatile reagent in organic synthesis .
Propriétés
IUPAC Name |
2-phenylprop-2-enoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c1-7(9(10)11)8-5-3-2-4-6-8/h2-6H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOOSYZCRJQUNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC=CC=C1)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

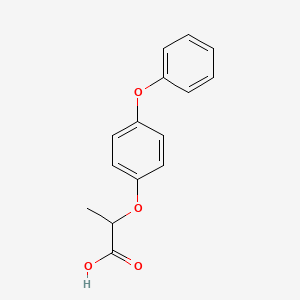
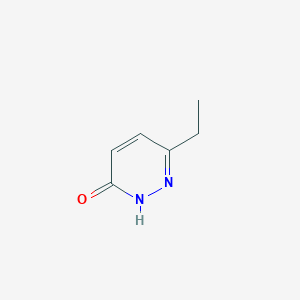
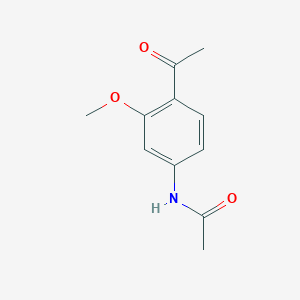
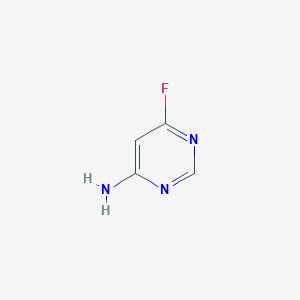
![2,2-dimethyl-4a,8a-dihydro-4H-pyrano[3,2-d][1,3]dioxin-8-one](/img/structure/B3142906.png)
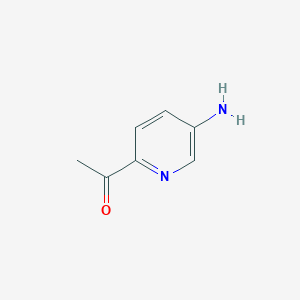
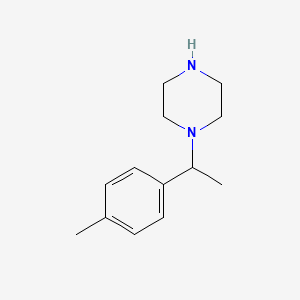
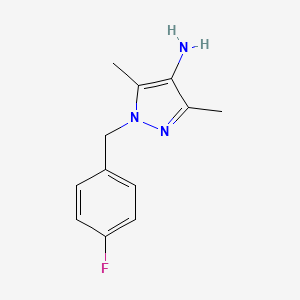
![[1,1-Biphenyl]-4-acetamide, N-4-pyridinyl-](/img/structure/B3142932.png)
![N-Cyclopropylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B3142947.png)
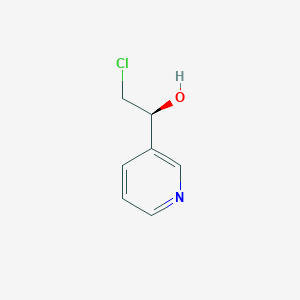
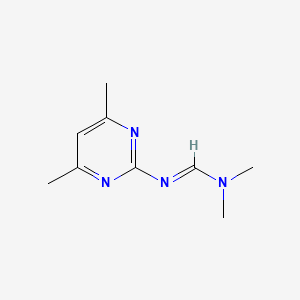
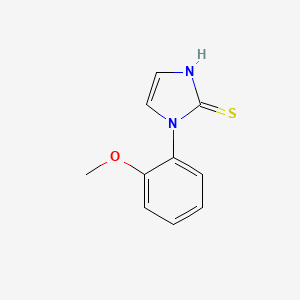
![7-(4-Methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B3142973.png)
